molecular formula C5H3N3 B1589050 Pyrimidine-4-carbonitrile CAS No. 42839-04-3

Pyrimidine-4-carbonitrile

Cat. No.: B1589050
CAS No.: 42839-04-3
M. Wt: 105.1 g/mol
InChI Key: ZIEWSZYVEDTXGH-UHFFFAOYSA-N
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Description

Pyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C5H3N3 and its molecular weight is 105.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Antimicrobial Properties

Pyrimidine-4-carbonitrile and its analogues have demonstrated significant potential in antitumor and antimicrobial applications. For instance, certain thiopyrimidine analogues have shown high inhibitory activity against leukemia, and moderate activity against other cancer types. Additionally, these compounds displayed antibacterial and antifungal activities, with notable effectiveness against bacteria such as Staphylococcus aureus and Entrobacter aerogenes (Taher & Helwa, 2012). Similarly, pyrazolo[3,4-d]pyrimidine derivatives, synthesized through reactions involving pyrimidine-5-carbonitrile, have been evaluated for their antibacterial activity, demonstrating significant results (Rostamizadeh et al., 2013).

Synthesis and Characterization for Antimicrobial Activity

The synthesis of various pyrimidine carbonitrile derivatives and their characterization has been a significant area of study. These derivatives have been tested for in vitro antimicrobial activity against different bacterial and fungal strains, showing potential in inducing bacterial cell membrane rupture and disintegration (Bhat & Begum, 2021).

Novel Synthesis Approaches

Innovative methods for synthesizing pyrimidinecarbonitriles have been developed, including approaches using palladium-catalyzed cross-coupling reactions. These methods allow for the transformation of the cyano group into various functional groups, expanding the potential applications of pyrimidinecarbonitriles (Doláková et al., 2007).

Apoptotic Antiproliferative Agents

Some pyrimidine-5-carbonitrile derivatives have been studied for their role as potential apoptotic antiproliferative agents in cancer treatment. These compounds have shown to affect pathways like p53, which is crucial in cell cycle regulation and apoptosis, thereby presenting a promising avenue for cancer therapy (Al‐Mahmoudy et al., 2021).

Schiff Base Compounds with Antibacterial Properties

Schiff base compounds derived from pyrimidine nuclei have been explored for their antibacterial properties. These compounds, with azomethine groups, have shown effectiveness against bacterial strains like Staphylococcus aureus, indicating their potential in medicinal chemistry (Karati, 2022).

Biochemical Analysis

Biochemical Properties

Pyrimidine-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway. This compound acts as an inhibitor of DHFR, which can disrupt the synthesis of nucleotides and, consequently, DNA replication . Additionally, it forms hydrogen bonds with amino acid residues in the active sites of enzymes, influencing their activity and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells by interfering with cell signaling pathways and gene expression . The compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to cell death in malignant cells . Furthermore, this compound impacts cellular metabolism by inhibiting key enzymes in metabolic pathways, thereby altering the metabolic flux and energy production within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as DHFR, and inhibits their activity . This binding interaction is facilitated by hydrogen bonds and van der Waals forces. Additionally, this compound can act as a ligand for metal ions, forming coordination complexes that influence enzyme activity and stability . The compound also affects gene expression by interacting with transcription factors and regulatory proteins, leading to changes in the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit enzyme activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without adverse effects. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites within cells . The compound’s interaction with metabolic enzymes underscores its potential impact on cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, the compound can interact with transporters and binding proteins, facilitating its movement within cells . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can accumulate in the nucleus, where it interacts with DNA and transcription factors, influencing gene expression . The compound can also localize to the cytoplasm, where it affects enzyme activity and metabolic processes . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, thereby modulating its activity and function .

Properties

IUPAC Name

pyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3/c6-3-5-1-2-7-4-8-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEWSZYVEDTXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437943
Record name Pyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42839-04-3
Record name Pyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrimidine-4-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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